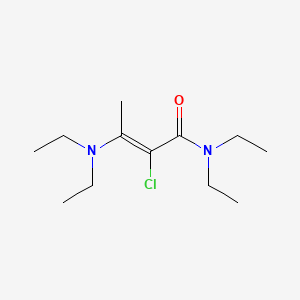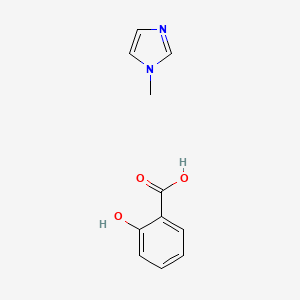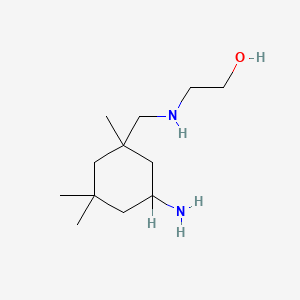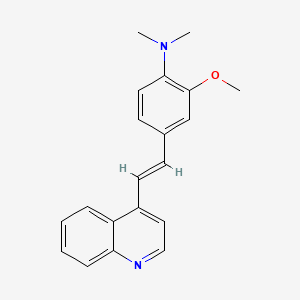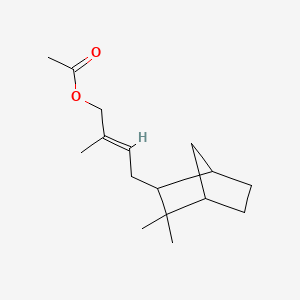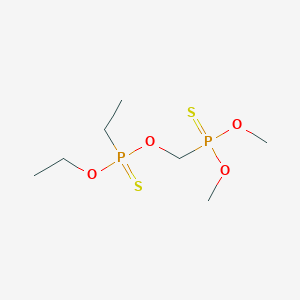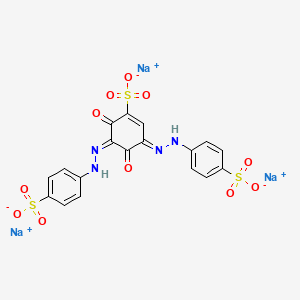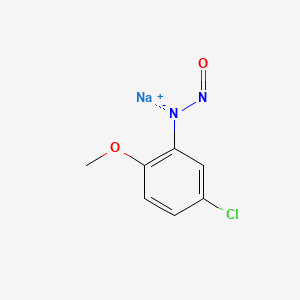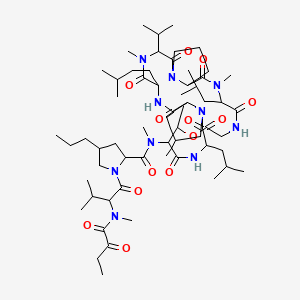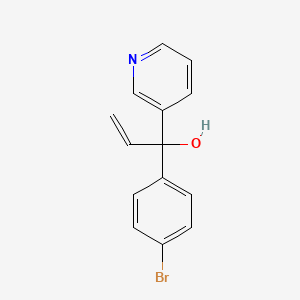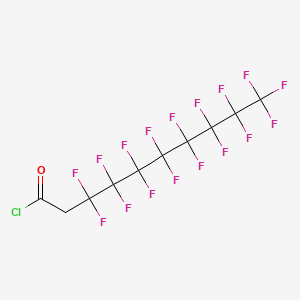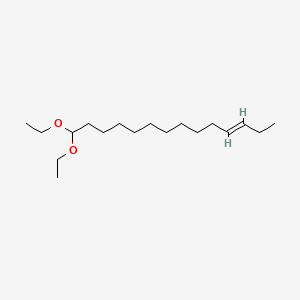
3-Tetradecene, 14,14-diethoxy-, (3E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tetradecene, 14,14-diethoxy-, (3E)- is an organic compound with the molecular formula C18H36O2. It is a derivative of tetradecene, characterized by the presence of two ethoxy groups at the 14th carbon position and a double bond at the 3rd carbon position in the E-configuration. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tetradecene, 14,14-diethoxy-, (3E)- typically involves the reaction of tetradecene with ethyl alcohol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of 3-Tetradecene, 14,14-diethoxy-, (3E)- is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and higher yields. The process involves:
Feedstock: High-purity tetradecene and ethyl alcohol.
Catalyst: Industrial-grade acid catalysts.
Reactor Type: Continuous flow reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Tetradecene, 14,14-diethoxy-, (3E)- undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form saturated alkanes.
Substitution: The ethoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide for ethoxy group substitution.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated alkanes.
Substitution: Compounds with new functional groups replacing the ethoxy groups.
Scientific Research Applications
3-Tetradecene, 14,14-diethoxy-, (3E)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Tetradecene, 14,14-diethoxy-, (3E)- involves its interaction with molecular targets through its double bond and ethoxy groups. These interactions can lead to various chemical transformations, such as:
Molecular Targets: Enzymes and receptors that interact with the double bond or ethoxy groups.
Pathways Involved: Pathways involving oxidation, reduction, and substitution reactions.
Comparison with Similar Compounds
3-Tetradecene, 14,14-diethoxy-, (3E)- can be compared with similar compounds such as:
3-Tetradecene, 14,14-dimethoxy-, (3E)-: Similar structure but with methoxy groups instead of ethoxy groups.
3-Tetradecene, 14,14-diethoxy-, (3Z)-: Similar structure but with a Z-configuration of the double bond.
Uniqueness
The unique combination of the E-configuration double bond and ethoxy groups at the 14th position makes 3-Tetradecene, 14,14-diethoxy-, (3E)- distinct in its reactivity and applications.
Properties
CAS No. |
71487-11-1 |
|---|---|
Molecular Formula |
C18H36O2 |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
(E)-14,14-diethoxytetradec-3-ene |
InChI |
InChI=1S/C18H36O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18(19-5-2)20-6-3/h7-8,18H,4-6,9-17H2,1-3H3/b8-7+ |
InChI Key |
YXGAUZQOHNRRDM-BQYQJAHWSA-N |
Isomeric SMILES |
CC/C=C/CCCCCCCCCC(OCC)OCC |
Canonical SMILES |
CCC=CCCCCCCCCCC(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


